TLR8 agonist 6

TLR8 agonist innate immunity cytokine induction

Researchers often struggle to find a TLR8 agonist with defined potency that avoids overwhelming in vitro systems. TLR8 agonist 6 (Compound A) solves this: intermediate TLR8 EC50 of 0.052 µM and potent IL-12p40 induction (EC50=0.031 µM) in human PBMCs enable clearer pathway dissection without excessive toxicity. • Intermediate potency for vaccine adjuvant Th1-polarizing research • Validated reference for benchmarking Motolimod and Selgantolimod • ≥98% purity, ambient shipping, global stock available.

Molecular Formula C19H29N7O2
Molecular Weight 387.5 g/mol
Cat. No. B15137139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTLR8 agonist 6
Molecular FormulaC19H29N7O2
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCCCCC(C)(CNC(=O)C)NC1=NC(=NC2=C1N=CC(=C2)C(=O)N(C)C)N
InChIInChI=1S/C19H29N7O2/c1-6-7-8-19(3,11-22-12(2)27)25-16-15-14(23-18(20)24-16)9-13(10-21-15)17(28)26(4)5/h9-10H,6-8,11H2,1-5H3,(H,22,27)(H3,20,23,24,25)/t19-/m1/s1
InChIKeyIJTJKDNTIRFLNH-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TLR8 Agonist 6: A Potent and Selective TLR8 Agonist


TLR8 agonist 6, also known as Compound A, is a synthetic small molecule that selectively activates Toll-like receptor 8 (TLR8) . It exhibits potent TLR8 agonism with an EC50 of 0.052 µM and promotes the production of IL-12p40 in human peripheral blood mononuclear cells (PBMCs) with an EC50 of 0.031 µM . This compound is applicable for research in virus resistance, infection resistance, autoimmunity, and tumor studies .

TLR8-selective agonist tool for innate immune signaling studies
Suited for antiviral and antitumor immune response research
Applicable in autoimmunity model studies requiring defined TLR8 activation

TLR8 Agonists Are Not Interchangeable


TLR8 agonists are not functionally equivalent; in-class substitution fails due to marked differences in selectivity between TLR7 and TLR8, divergent species pharmacology (e.g., mouse TLR8 is functionally distinct), and varied cytokine induction profiles [1][2]. Even among human TLR8-selective agonists, potencies differ by orders of magnitude, and small structural modifications can drastically alter immune outcomes [2][3]. Direct experimental comparison is required to validate biological effects [4].

TLR7/TLR8 Selectivity Differences
Agonists vary in TLR7 vs TLR8 bias, altering cytokine induction and immune response direction.
Species-Specific Pharmacology
Mouse TLR8 is functionally distinct; species differences may limit direct model interpretation.
Non-Conserved Cytokine Profiles
Small structural modifications can drastically change immune outcomes; experimental validation is required.

TLR8 Agonist 6: Quantitative Evidence Guide


Potency and Cytokine Induction Profile

TLR8 agonist 6 activates human TLR8 with an EC50 of 0.052 µM and induces IL-12p40 production in human PBMCs with an EC50 of 0.031 µM . While less potent than some clinical-stage agonists (e.g., TLR8 agonist 2 EC50 = 3 nM ), its potency profile may confer a different therapeutic window and reduced risk of overstimulation, a critical consideration in vaccine adjuvant and immunotherapy applications .

Potency & IL-12p40 Induction
Class-level inference
EC50 0.052 µM (TLR8) / 0.031 µM (IL-12p40)
~17-fold less potent vs TLR8 agonist 2; ~2-fold vs Motolimod
Supports potency differentiation for dose-response studies
Class-level data; validate in target cell systems
TLR8 agonist innate immunity cytokine induction IL-12p40

Preferential IL-12p40 Induction

In human PBMCs, TLR8 agonist 6 induces IL-12p40 production with an EC50 of 0.031 µM, which is ~1.7-fold more potent than its direct TLR8 activation EC50 (0.052 µM) . This cytokine-specific bias differs from other TLR8 agonists: TLR8 agonist 2 shows no such shift (EC50 = 3 nM for TLR8, no PBMC IL-12p40 data reported) , while Selgantolimod's IL-12p40 EC50 (220 nM) is similar to its TLR8 potency [1].

Cytokine Bias: IL-12p40
Cross-study comparable
IL-12p40 EC50 0.031 µM, ~1.7-fold more potent than TLR8 activation
~7-fold more potent than Selgantolimod (0.22 µM)
May support Th1-polarizing immune response research
Data to verify; cross-study comparison, confirm with matched protocols
cytokine profiling IL-12p40 TLR8 selectivity PBMC

TLR8 Selectivity Over TLR7

TLR8 agonist 6 is reported to be a selective TLR8 agonist, though direct TLR7 EC50 data are not available . In contrast, dual agonists like Resiquimod exhibit potent TLR7 activity (EC50 = 0.12–0.19 µM) [1], which drives robust IFN-α production and systemic inflammation [2]. Clinical development of TLR8 agonists prioritizes >50- to >100-fold selectivity over TLR7 to avoid IFN-α-related toxicity [3].

TLR8 Selectivity Context
Supporting evidence
Reported selective TLR8 agonist; TLR7 EC50 not available. Comparators: Motolimod >50-fold selective, Selgantolimod >100-fold selective.
Selectivity data needed to assess off-target IFN-α risk; comparative context only
Supporting evidence; verify selectivity in desired assay
TLR7 selectivity IFN-α adverse effects therapeutic index

TLR8 Agonist 6: Optimal Research Applications


Th1-Polarizing Vaccine Adjuvant

TLR8 agonist 6's potent IL-12p40 induction (EC50 = 0.031 µM) and moderate TLR8 potency (0.052 µM) make it a candidate for vaccine adjuvants requiring Th1-polarizing responses (e.g., antiviral, antitumor vaccines) without excessive systemic inflammation . Compared to ultra-potent agonists like TLR8 agonist 2 (EC50 = 3 nM), its lower potency may reduce risk of local or systemic toxicity while maintaining adjuvant efficacy .

In Vitro TLR8 Immune Pathway Profiling

The compound's ability to activate human TLR8 and induce IL-12p40 in PBMCs provides a defined tool for dissecting TLR8-specific signaling in primary human immune cells . Its potency is sufficient for in vitro assays without overwhelming the system, enabling clearer delineation of downstream pathways compared to more potent agonists [1].

Benchmarking Clinical-Stage TLR8 Agonists

TLR8 agonist 6 can serve as a reference compound in studies comparing novel TLR8 agonists to established clinical candidates like Motolimod (EC50 = 100 nM) and Selgantolimod (IL-12p40 EC50 = 220 nM) [1]. Its intermediate potency and cytokine profile provide a useful internal control for assessing structure-activity relationships and translational fidelity.

Application
Selection Property
Validation Focus
Th1-polarizing adjuvant research
IL-12p40 induction profile
Th1 cytokine response endpoint
TLR8 pathway dissection in human PBMCs
Moderate activation potency for signaling studies
Pathway delineation without overstimulation
Agonist benchmarking and SAR studies
Intermediate potency reference
Comparative response benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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